(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol

Catalog No.
S649345
CAS No.
925430-39-3
M.F
C8H9ClO2
M. Wt
172.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol

CAS Number

925430-39-3

Product Name

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol

IUPAC Name

3-[(1R)-2-chloro-1-hydroxyethyl]phenol

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

InChI

InChI=1S/C8H9ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5H2/t8-/m0/s1

InChI Key

CLHYCWXPCNBCSH-QMMMGPOBSA-N

SMILES

C1=CC(=CC(=C1)O)C(CCl)O

Synonyms

(R)-3-(2-chloro-1-hydroxyethyl)phenol

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCl)O

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](CCl)O

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol is a chiral compound characterized by a phenethyl alcohol structure, where a chlorine atom and a hydroxyl group are substituted on the aromatic ring. Its molecular formula is C8H9ClO2C_8H_9ClO_2, and it is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique stereochemistry and functional groups .

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol acts as a sympathomimetic agent. It mimics the effects of norepinephrine by stimulating alpha-adrenergic receptors in the blood vessels, leading to vasoconstriction and decongestion []. The (R) configuration allows for preferential binding to these receptors compared to the (S) enantiomer [].

  • Rebound congestion with overuse [].
  • Increased heart rate and blood pressure [].
Typical of alcohols and chlorinated compounds, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to derivatives such as amines or ethers.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: Under specific conditions, the compound can be reduced to yield different alcohols or alkanes.

These reactions highlight the versatility of (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol in synthetic organic chemistry .

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol exhibits biological activity that may include:

  • Antimicrobial Properties: Some studies suggest that chlorinated phenolic compounds can demonstrate antibacterial effects.
  • Potential as a Pharmaceutical Intermediate: Its chiral nature makes it valuable in synthesizing biologically active molecules, particularly in the development of drugs targeting various diseases .

Several methods exist for synthesizing (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol, including:

  • Chlorination of 3-Hydroxyacetophenone: This involves treating 3-hydroxyacetophenone with chlorinating agents such as sulfuryl chloride in appropriate solvents (e.g., methanol) to yield the desired product .
  • Biocatalytic Reduction: Utilizing ketoreductases to convert alpha-chloro-3-hydroxyacetophenone into (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol under mild conditions. This method boasts high efficiency and selectivity .

The applications of (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol include:

  • Pharmaceutical Development: As an intermediate in the synthesis of various drugs, particularly those requiring chiral centers.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

Its unique structure allows it to participate in a variety of

Interaction studies involving (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol focus on its reactivity with biological systems and other chemical entities. Research indicates potential interactions with enzymes and receptors, which could lead to insights into its pharmacological effects. The compound's ability to form hydrogen bonds due to its hydroxyl group may also play a role in its biological interactions .

Several compounds share structural similarities with (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-ChloroacetophenoneChlorine on acetophenoneLacks hydroxyl group; less polar
3-HydroxyacetophenoneHydroxyl group on acetophenoneNo chlorine substituent; different reactivity
PhenylephrineHydroxyl and amine groupsContains an amine; used primarily as a decongestant
(S)-2-Chloro-1-(3-hydroxyphenyl)ethanolStereoisomer with opposite chiralityDifferent biological activity due to stereochemistry

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol stands out due to its specific stereochemistry, which influences its reactivity and biological properties, making it a valuable compound in medicinal chemistry and organic synthesis .

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-[(1R)-2-chloro-1-hydroxyethyl]phenol

Dates

Modify: 2023-08-15

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